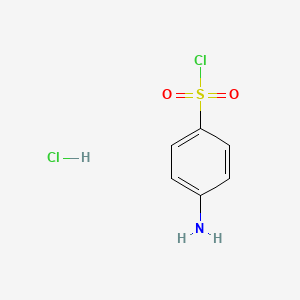

4-Aminobenzene-1-sulfonyl chloride hydrochloride

Description

Historical Development and Significance of Arenesulfonyl Chlorides in Organic Synthesis

Arenesulfonyl chlorides have long been recognized as indispensable reagents in organic chemistry, primarily for their ability to react with nucleophiles like amines and alcohols to form stable sulfonamides and sulfonate esters, respectively. google.com The development of synthetic methods for this class of compounds has evolved significantly over the decades. Early methods often required harsh conditions, such as high temperatures and long reaction times, which limited their application with sensitive substrates. google.com For instance, a 1959 protocol by H. H. Bosshard involved the use of thionyl chloride and a DMF catalyst at elevated temperatures, while a 1974 method by A. Barco required over 12 hours to synthesize an intermediate pyridinium (B92312) sulfonate. google.com

Despite these initial challenges, the utility of arenesulfonyl chlorides was undeniable. They became fundamental in both industrial and laboratory settings for several key applications:

Synthesis of Sulfonamides: This is arguably the most significant application, leading to the development of the sulfa drugs, the first class of effective systemic antibacterial agents. cbijournal.com

Protecting Groups: The sulfonyl group is a robust protecting group for amines.

Functional Group Interconversion: They serve as activators to convert alcohols into other functional groups. google.com

Chemical Probes: The classic Hinsberg test utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines.

The persistent need for milder, more efficient, and selective synthesis methods has driven continuous research, leading to the advanced protocols used today.

Role of 4-Aminobenzene-1-sulfonyl Chloride Hydrochloride as a Key Intermediate and Building Block

This compound is a specialized arenesulfonyl chloride that serves as a crucial intermediate in the synthesis of numerous commercially important compounds. Its dual functionality allows for sequential or selective reactions, making it a valuable synthon for constructing complex molecular architectures.

The primary application of this compound is in the pharmaceutical industry as a precursor to a wide range of sulfonamides, or "sulfa drugs." cbijournal.com The reaction of the sulfonyl chloride moiety with various amines yields the sulfonamide linkage, which is the core structural motif responsible for the antibacterial activity of these drugs. cbijournal.com Beyond pharmaceuticals, it is a key component in the production of dyes, pigments, and agrochemicals. nbinno.commarketpublishers.com For example, it is listed as an intermediate for the synthetic dye C.I. Basic Yellow 38. dyestuffintermediates.com

The synthesis of this compound itself can be achieved through several routes. A common laboratory and industrial method is a modification of the Sandmeyer reaction, which involves the diazotization of an aniline (B41778) precursor followed by a reaction with sulfur dioxide in the presence of a copper salt catalyst. acs.orgacs.org Another route involves the direct chlorosulfonation of acetanilide (B955) followed by hydrolysis of the acetyl group.

| Property | Value |

|---|---|

| CAS Number | 78798-60-4 |

| Molecular Formula | C6H7Cl2NO2S |

| Molecular Weight | 228.10 g/mol |

| IUPAC Name | 4-aminobenzene-1-sulfonyl chloride;hydrochloride |

| Synonyms | Sulfanilamide chloride hydrochloride |

| Product Class | Significance |

|---|---|

| Sulfonamide Drugs (Sulfa Drugs) | Forms the structural core of many antibacterial agents (e.g., sulfadiazine, sulfamethoxazole). cbijournal.com |

| Azo Dyes | Used as a diazo component to couple with other aromatic compounds, forming vibrant dyes. dyestuffintermediates.comresearchgate.net |

| Agrochemicals | Serves as an intermediate in the synthesis of certain herbicides and fungicides. nbinno.com |

| Fine Chemicals | A versatile reagent for introducing the 4-aminophenylsulfonyl moiety in specialty chemical synthesis. nbinno.com |

Current Research Trends and Future Perspectives in Sulfonyl Chloride Chemistry

The field of sulfonyl chloride chemistry continues to evolve, driven by the principles of green chemistry, efficiency, and the need for novel molecular complexity. Several key trends are shaping its future.

Late-Stage Functionalization (LSF): A major focus in modern drug discovery is the ability to modify complex, drug-like molecules in the final steps of a synthesis. acs.org This allows for rapid diversification and optimization of biological activity. Recently developed methods enable the conversion of stable, primary sulfonamides—often considered synthetic end-points—back into highly reactive sulfonyl chlorides. researchgate.netnih.govnih.gov This "recycling" of the sulfonamide group opens up new avenues for modifying existing drugs and bioactive compounds. researchgate.netnih.gov

Photocatalysis: The use of visible light to drive chemical reactions offers a milder and more sustainable alternative to traditional methods. researchgate.net Researchers have developed photocatalytic protocols for synthesizing sulfonyl chlorides from readily available starting materials like thiols and diazonium salts. acs.orgnih.govmpg.de These methods often operate at room temperature and tolerate a wider range of functional groups, avoiding the harsh reagents of classical approaches. acs.orgacs.org

Improved Synthetic Protocols: Continuous innovation is leading to milder and more practical methods for synthesizing sulfonyl chlorides. This includes the development of novel oxidative chlorination techniques that avoid toxic reagents and simplify purification. nih.govlookchem.com The synthesis of sulfonyl chlorides from sulfonyl hydrazides represents another practical and efficient approach. nih.gov

The future of sulfonyl chloride chemistry will likely see an expansion of these trends, with an emphasis on catalytic, selective, and environmentally benign transformations. As synthetic capabilities grow, the application of sulfonyl chlorides as versatile intermediates in materials science, agrochemistry, and medicine is set to expand further. wechemglobal.com

| Research Trend | Description | Key Advantages |

|---|---|---|

| Late-Stage Functionalization (LSF) | Modification of complex molecules at a late synthetic stage, including the conversion of primary sulfonamides back to sulfonyl chlorides. nih.govmpg.de | Rapid diversification of drug candidates, efficient exploration of structure-activity relationships. acs.org |

| Visible Light Photocatalysis | Use of light energy to generate sulfonyl radicals or facilitate Sandmeyer-type reactions under mild conditions. acs.orgacs.org | High functional group tolerance, reduced energy consumption, sustainable reaction conditions. researchgate.netmpg.de |

| Novel Oxidative Chlorination | Development of methods using safer and more efficient chlorinating/oxidizing agent systems. lookchem.com | Avoidance of hazardous reagents (e.g., chlorine gas), simpler workup procedures, improved yields. |

| Flow Chemistry | Performing reactions in continuous flow reactors for better control over reaction parameters. | Enhanced safety, improved scalability, higher reproducibility. |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-aminobenzenesulfonyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S.ClH/c7-11(9,10)6-3-1-5(8)2-4-6;/h1-4H,8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRDUBPVWACSIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Aminobenzene 1 Sulfonyl Chloride Hydrochloride and Its Precursors

Classical Preparative Routes

Traditional methods for the synthesis of sulfonyl chlorides have been widely used for decades. These routes often involve harsh reagents and conditions but are well-documented and reliable.

Chlorosulfonation Reactions of Anilines and Acetamides

Chlorosulfonation is a primary method for introducing a sulfonyl chloride group onto an aromatic ring. The reaction of acetanilide (B955) with chlorosulfonic acid is a classic example. To prevent unwanted side reactions with the amino group, the amine is first protected by acetylation to form acetanilide. This acetanilide is then treated with an excess of chlorosulfonic acid, which acts as both the solvent and the sulfonating agent, to yield 4-acetamidobenzenesulfonyl chloride. wisc.eduorgsyn.org The protecting acetyl group can then be removed by acid hydrolysis to give the desired 4-aminobenzenesulfonyl chloride.

The reaction is typically carried out by gradually adding acetanilide to cooled chlorosulfonic acid, followed by heating to complete the reaction. orgsyn.org The reaction mixture is then carefully poured onto ice to precipitate the product, which can be collected by filtration. orgsyn.org While effective, this method generates a significant amount of acidic waste.

| Starting Material | Reagent | Key Conditions | Product | Yield |

| Acetanilide | Chlorosulfonic acid | Cooling, then heating to 60°C for 2 hours | 4-Acetamidobenzenesulfonyl chloride | 77-81% (crude) |

This table summarizes the classical chlorosulfonation of acetanilide.

Conversion from Sulfonic Acids and Their Salts

Another established route involves the conversion of sulfonic acids or their salts into sulfonyl chlorides. This is typically achieved by reacting the sulfonic acid or its sodium salt with a chlorinating agent. Common reagents for this transformation include phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). google.com While these methods are effective, they often require harsh conditions and can generate significant waste.

More recently, alternative chlorinating agents have been explored. For instance, 1,3,5-triazo-2,4,6-triphosphorine 2,2,4,4,6,6-hexachloride (TAPC) has been used for the efficient preparation of sulfonyl chlorides from sulfonic acids under mild conditions with short reaction times. organic-chemistry.org This approach offers a practical alternative with easier product isolation. organic-chemistry.org

| Starting Material | Chlorinating Agent | Advantages |

| Sulfonic Acids/Salts | PCl₅, SOCl₂ | Well-established |

| Sulfonic Acids | TAPC | Mild conditions, short reaction times, high efficiency |

This table highlights different approaches for converting sulfonic acids to sulfonyl chlorides.

Meerwein-Type Reactions from Diazonium Salts

The Meerwein reaction, a type of Sandmeyer reaction, provides a pathway to synthesize aryl sulfonyl chlorides from diazonium salts. nih.govacs.org This process involves the diazotization of an aromatic amine, such as aniline (B41778), followed by a reaction with sulfur dioxide in the presence of a copper catalyst. acs.org The diazonium salt is typically prepared in situ by treating the aniline with nitrous acid (generated from sodium nitrite (B80452) and a strong acid). researchgate.net The resulting diazonium salt is then reacted with sulfur dioxide in a suitable solvent, often acetic acid, to form the sulfonyl chloride. acs.org

A significant advantage of this method is its applicability to a wide range of substituted anilines. researchgate.net However, the use of gaseous sulfur dioxide and the potential for side reactions can be drawbacks. nih.gov To address some of these challenges, thionyl chloride has been used as a source of sulfur dioxide in aqueous acidic conditions, which can offer environmental and safety benefits. researchgate.net

| Starting Material | Key Reagents | Catalyst | Key Features |

| Arenediazonium salts | Sulfur dioxide | Copper salts (e.g., CuCl) | Traditional Meerwein reaction |

| Anilines | Sodium nitrite, HCl, Thionyl chloride | Copper salts | In situ generation of diazonium salt and SO₂ |

This table outlines the key components of Meerwein-type reactions for sulfonyl chloride synthesis.

Modern and Sustainable Synthetic Approaches

Green Chemistry Principles in Sulfonyl Chloride Synthesis

Green chemistry principles are increasingly being applied to the synthesis of sulfonyl chlorides to create more sustainable processes. This includes the use of less hazardous reagents and solvents, as well as the development of catalytic methods that reduce waste. nbinno.com For example, an environmentally benign, metal-free synthesis of sulfonyl chlorides from thiols has been developed using ammonium (B1175870) nitrate (B79036) and an aqueous solution of HCl with oxygen as the terminal oxidant. rsc.org This method significantly reduces the use of solvents and avoids heavy metal catalysts. rsc.org

Another approach focuses on the oxidative chlorosulfonation of S-alkyl isothiourea salts using reagents like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach). organic-chemistry.orgorganic-chemistry.org These methods are considered more environmentally friendly as they use readily available and less hazardous reagents and allow for easier purification without the need for chromatography. organic-chemistry.org

| Approach | Key Reagents | Green Chemistry Principle |

| Metal-free synthesis from thiols | Ammonium nitrate, aq. HCl, Oxygen | Use of a benign oxidant, reduced solvent use |

| Oxidative chlorosulfonation | S-alkyl isothiourea salts, NCS or bleach | Use of less hazardous reagents, easier purification |

This table illustrates the application of green chemistry principles in sulfonyl chloride synthesis.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. This technique has been successfully applied to the synthesis of sulfonyl chloride precursors. For example, the conversion of various bromides to sodium sulfonates, which can then be converted to sulfonyl chlorides, has been shown to have significantly improved yields and shorter reaction times under microwave irradiation compared to conventional heating. nih.govnih.gov

Microwave irradiation has also been used for the direct synthesis of sulfonamides from sulfonic acids or their salts, a process that proceeds through an in-situ generated sulfonyl chloride intermediate. organic-chemistry.orgresearchgate.net This method avoids the isolation of the often-unstable sulfonyl chloride and simplifies the purification process, offering a more efficient and streamlined approach. organic-chemistry.orgresearchgate.net

| Reaction | Conventional Method | Microwave-Assisted Method | Key Advantage |

| Bromides to Sodium Sulfonates | 24 hours heating | 15 minutes irradiation | Increased yields and shorter reaction times |

| Sulfonic acids to Sulfonamides | Two-step process | One-pot, two-step microwave synthesis | Avoids isolation of sulfonyl chloride, simplifies purification |

This table compares conventional and microwave-assisted synthesis techniques for sulfonyl chloride precursors.

Photocatalytic Methods for Sulfonyl Chloride Formation

The synthesis of sulfonyl chlorides, key precursors to compounds like 4-Aminobenzene-1-sulfonyl chloride hydrochloride, has traditionally relied on methods such as the Sandmeyer-type reaction, which often requires copper salt catalysts. nih.govacs.org Modern advancements have introduced photocatalytic strategies that offer milder, more sustainable alternatives. nih.govacs.org These methods utilize visible light to generate sulfonyl radicals from various precursors.

One prominent photocatalytic approach employs heterogeneous, transition-metal-free catalysts like potassium poly(heptazine imide) (K-PHI). nih.govacs.org This method facilitates the synthesis of a wide array of sulfonyl chlorides from arenediazonium salts under visible light irradiation at room temperature, achieving yields between 50% and 95%. nih.govacs.org The reaction demonstrates high tolerance for diverse functional groups, including halides, esters, and nitro groups. nih.govacs.org In this system, thionyl chloride reacts with water in situ to conveniently supply the necessary sulfur dioxide and chloride anions. acs.org

Homogeneous photocatalysis, often employing iridium or copper complexes, represents another significant avenue. For instance, the photocatalyst fac-[Ir(ppy)₃] can be excited by visible light to initiate a single electron transfer to a sulfonyl chloride, generating a sulfonyl radical. acs.orgnih.gov This radical can then participate in various synthetic transformations. acs.org Similarly, copper-based photocatalysts like [Cu(dap)₂Cl] have been used in atom transfer radical addition (ATRA) reactions to produce sulfonyl chlorides. acs.org These photocatalytic processes are noted for their broad functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on the aryl ring. acs.org

The general mechanism for many of these photoredox reactions involves the initial excitation of the photocatalyst by light. acs.orgnih.gov This excited state catalyst then engages in a single electron transfer (SET) with a substrate to generate a radical species, which propagates the desired reaction. acs.orgnih.gov The versatility of these methods allows for the use of various starting materials, including thiols, thioacetates, and isothiouronium salts, to produce the target sulfonyl chlorides.

Overview of Selected Photocatalytic Systems for Sulfonyl Chloride Synthesis

| Photocatalyst | Starting Material | Key Features | Reported Yields | Source |

|---|---|---|---|---|

| Potassium Poly(heptazine imide) (K-PHI) | Arenediazonium Salts | Heterogeneous, transition-metal-free, mild conditions (room temp., visible light). | 50-95% | nih.govacs.org |

| fac-[Ir(ppy)₃] | Sulfonyl Chlorides (for further reactions) | Homogeneous, visible-light mediated, generates sulfonyl radicals for subsequent reactions. | Up to 97% (for subsequent product) | acs.org |

| [Cu(dap)₂Cl] | Alkenes and CF₃SO₂Cl | Homogeneous, used in atom transfer radical addition (ATRA) processes. | High Yields | acs.org |

Purification Strategies for High-Purity this compound

Achieving high purity for sulfonyl chlorides like this compound is critical, as impurities can affect subsequent reaction yields and product quality. The purification strategy often depends on the nature of the crude product and the impurities present from the synthesis, which is commonly a chlorosulfonation reaction.

A widely employed method for purifying solid sulfonyl chlorides is recrystallization. cdnsciencepub.comacs.org The choice of solvent is crucial for effective purification. For various benzenesulfonyl chlorides, petroleum ether has been successfully used to achieve a constant melting point, indicating high purity. cdnsciencepub.comacs.org For N-acetyl-p-aminobenzenesulfonyl chloride, a closely related precursor, crystallization from dry benzene (B151609) is effective, although the compound's solubility is limited. orgsyn.org It is imperative that the crude product is thoroughly dried before recrystallization, as the presence of water can lead to hydrolysis and significant decomposition upon heating. orgsyn.org

In cases where the sulfonyl chloride is prepared via chlorosulfonation of an N-acetylated precursor, a specific purification method involves the controlled addition of water to the reaction mixture. google.com This process selectively decomposes the excess chlorosulfonic acid. Subsequent careful addition of more water can then precipitate the p-(N-acetyl amino) benzene sulfonyl chloride as large, easily filterable crystals. google.com The temperature is typically maintained between 20 to 60 °C during this process. google.com The resulting crystalline solid is then separated by filtration and washed with water until the pH is neutral. google.com

For sulfonyl chlorides that are oils or difficult to crystallize, distillation under reduced pressure is a viable purification technique. orgsyn.org However, for solid compounds like this compound and its precursors, this method is less common. It is also noted that sulfonyl chlorides should be separated from aqueous mixtures promptly to minimize yield loss due to hydrolysis. orgsyn.org Some modern synthetic procedures are designed to facilitate easy purification without the need for chromatography, yielding high-purity products through simple filtration and washing. organic-chemistry.org

Summary of Purification Techniques for Aryl Sulfonyl Chlorides

| Technique | Target Compound/Class | Solvent/Reagent | Key Considerations | Source |

|---|---|---|---|---|

| Recrystallization | Benzenesulfonyl Chlorides | Petroleum Ether | Effective for achieving constant melting point. | cdnsciencepub.comacs.org |

| Recrystallization | N-acetyl-p-aminobenzenesulfonyl chloride | Dry Benzene | Crude product must be completely dry to prevent hydrolysis. Low solubility requires careful handling. | orgsyn.org |

| Precipitation | p-(N-acetyl amino) benzene sulfonyl chloride | Water | Slow, controlled addition of water to the reaction mixture decomposes excess chlorosulfonic acid and promotes crystal growth. | google.com |

| Distillation | Benzenesulfonyl chloride (liquid) | N/A (Vacuum) | Purification under reduced pressure for liquid sulfonyl chlorides. | orgsyn.org |

Reaction Chemistry and Mechanistic Investigations of 4 Aminobenzene 1 Sulfonyl Chloride Hydrochloride

Radical Reaction Pathways Involving Sulfonyl Chlorides

While the chemistry of 4-aminobenzene-1-sulfonyl chloride hydrochloride is dominated by ionic reactions, sulfonyl chlorides can also participate in radical reactions. The sulfur-chlorine bond can be cleaved homolytically to generate a sulfonyl radical (RSO₂•). researchgate.net This can be achieved using radical initiators or under photolytic conditions, often with visible light. researchgate.netmagtech.com.cn

Once formed, the sulfonyl radical can engage in a variety of transformations, most notably addition reactions to unsaturated systems like alkenes and alkynes. magtech.com.cn This provides a pathway for the formation of new carbon-sulfur bonds and the synthesis of complex sulfur-containing molecules, such as sulfones. researchgate.net While less common than nucleophilic substitution, these radical pathways offer an alternative and complementary mode of reactivity for sulfonyl chlorides. rsc.orgacs.org For example, radical cyclization reactions mediated by sulfonyl chlorides have been described. ncku.edu.tw

Hydrolysis and Solvolysis Mechanisms

The sulfonyl chloride group is susceptible to reaction with water (hydrolysis) and other protic solvents (solvolysis). This is a significant consideration when handling and performing reactions with this compound, as the formation of the corresponding 4-aminobenzenesulfonic acid is a common side reaction.

The mechanism of hydrolysis for arenesulfonyl chlorides is generally accepted to be a bimolecular nucleophilic substitution (S_N2), where a water molecule acts as the nucleophile. rsc.orgresearchgate.net Kinetic studies of the hydrolysis of substituted benzenesulfonyl chlorides in water over a range of pH values are consistent with this mechanism. rsc.org

The rate of hydrolysis can be influenced by pH. However, one study on the hydrolysis of 4-amino- and 4-dimethylaminobenzenesulfonyl chlorides reported an unusual independence of the reaction rate from pH, which contrasts with the behavior of many other sulfonyl chlorides. researchgate.net The solvolysis in various hydroxylic solvents has also been studied, with the reaction rates being dependent on the solvent's properties. nih.govresearchgate.net

Influence of Substituents and Reaction Conditions on Reactivity and Selectivity

The reactivity of this compound and the selectivity of its reactions are governed by several factors, including the nature of substituents on both the sulfonyl chloride and the nucleophile, as well as the reaction conditions.

Substituent Effects: Electron-withdrawing groups on the aromatic ring of the sulfonyl chloride generally increase the electrophilicity of the sulfur atom, accelerating nucleophilic attack. Conversely, electron-donating groups decrease reactivity. The amino group at the 4-position of the title compound is electron-donating, which modulates the reactivity of the sulfonyl chloride group. Substituents on the nucleophile also have a strong effect; for example, bulky groups on an amine can sterically hinder its approach to the sulfur atom, slowing the reaction.

Reaction Conditions:

Temperature: Conducting reactions at lower temperatures (e.g., 0–5 °C) can help to minimize competing side reactions, particularly hydrolysis.

Solvent: The choice of solvent is critical. Aprotic solvents are often preferred for aminolysis reactions to avoid solvolysis of the sulfonyl chloride. cbijournal.com The polarity of the solvent can also influence reaction rates. nih.gov

Base/Catalyst: The presence and nature of a base are crucial for neutralizing the HCl byproduct in aminolysis and alcoholysis reactions. Non-nucleophilic, sterically hindered bases are sometimes employed to avoid competition with the primary nucleophile.

pH: In aqueous or mixed-aqueous systems, pH can significantly affect the rate of hydrolysis and the availability of the nucleophilic form of the amine.

Table 2: Effect of Conditions on Sulfonamide Synthesis

| Parameter | Condition | Effect on Reactivity/Selectivity | Rationale |

|---|---|---|---|

| Temperature | Low (0 °C) | Decreased rate of hydrolysis, improved selectivity | Slows down the competing reaction with water. |

| High (e.g., Microwave) | Increased reaction rate | Provides energy to overcome activation barriers, shortening reaction times. rsc.org | |

| Solvent | Aprotic (e.g., DCM, THF) | Favors sulfonamide formation | Prevents solvolysis of the sulfonyl chloride. nih.gov |

| Protic (e.g., Water, Ethanol) | Can lead to hydrolysis/solvolysis | Solvent can act as a competing nucleophile. | |

| Substituents (Amine) | Electron-donating | Increased nucleophilicity, faster reaction | Increases electron density on the nitrogen atom. |

| Sterically hindered | Decreased nucleophilicity, slower reaction | Physical blocking of the reaction center. |

| Substituents (Aryl Ring) | Electron-withdrawing | Increased electrophilicity of sulfur, faster reaction | Makes the sulfur atom more susceptible to nucleophilic attack. researchgate.net |

Applications of 4 Aminobenzene 1 Sulfonyl Chloride Hydrochloride As a Synthetic Reagent and Building Block

Synthesis of Diverse Organic Compounds

The unique chemical reactivity of 4-aminobenzene-1-sulfonyl chloride hydrochloride makes it a valuable tool for organic chemists in the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry, peptide synthesis, and the formation of azo compounds.

Heterocyclic Chemistry: Pyrimidine, Imidazole, Cinnoline (B1195905), and Pyrrole (B145914) Derivatives

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast number of pharmaceutical agents. This compound provides a versatile scaffold for the construction of various sulfonamide-containing heterocycles.

Cinnoline Derivatives: Research has demonstrated the use of p-amino-benzene sulphonyl chloride in the synthesis of substituted cinnoline sulphonamide derivatives. nih.gov This is achieved through the condensation of the sulfonyl chloride with various substituted 4-amino cinnoline 3-carboxamides. nih.gov These reactions highlight the utility of the sulfonyl chloride moiety in forming stable sulfonamide linkages with amino-functionalized heterocyclic systems. The resulting cinnoline sulfonamides have been investigated for their potential antimicrobial activities. nih.gov

While direct examples of the use of this compound in the synthesis of pyrimidine, imidazole, and pyrrole derivatives are not as explicitly detailed in readily available literature, the general reactivity of sulfonyl chlorides with amino groups is a well-established principle in organic synthesis. cbijournal.com It is plausible that this reagent could be employed to introduce the 4-aminobenzenesulfonyl moiety onto these heterocyclic rings, leading to a diverse range of sulfonamide derivatives with potential biological activities. For instance, the synthesis of pyrazole-4-sulfonamide derivatives has been reported, showcasing the reaction of pyrazole (B372694) compounds with chlorosulfonic acid and thionyl chloride to generate the corresponding sulfonyl chloride, which is then reacted with amines to form sulfonamides. nih.gov This suggests a viable synthetic strategy for accessing other heterocyclic sulfonamides.

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using Related Sulfonyl Chlorides

| Heterocycle | Synthetic Approach | Key Reagents | Potential Application |

| Cinnoline | Condensation | p-Amino-benzene sulphonyl chloride, Substituted 4-amino cinnoline 3-carboxamides | Antimicrobial agents |

| Pyrazole | Sulfonylation and amidation | Chlorosulfonic acid, Thionyl chloride, Amines | Antiproliferative agents |

Peptide Synthesis and Coupling Reactions (Focus on Chemical Methodology)

Peptide synthesis is a fundamental process in biochemistry and pharmaceutical development. The formation of a peptide bond, an amide linkage between two amino acids, often requires the use of coupling reagents to activate the carboxylic acid group of one amino acid, facilitating its reaction with the amino group of another.

While a wide variety of peptide coupling reagents exist, the application of sulfonyl chlorides in this context is less common than reagents like carbodiimides or phosphonium (B103445) salts. uniurb.itbachem.comsigmaaldrich.comglobalresearchonline.net However, the reactivity of the sulfonyl chloride group towards nucleophiles, including amines, suggests a potential, albeit less conventional, role in peptide bond formation. The reaction would likely proceed through the formation of a mixed anhydride (B1165640) or an activated ester intermediate. It is important to note that the presence of the free amino group on this compound would necessitate a protection strategy to avoid self-polymerization or other unwanted side reactions during peptide synthesis.

Formation of Azo Compounds and Dyes

Azo compounds, characterized by the -N=N- functional group, are a significant class of organic dyes and pigments. ijirset.comcuhk.edu.hk The synthesis of these compounds typically involves the diazotization of a primary aromatic amine to form a diazonium salt, which then undergoes a coupling reaction with an electron-rich aromatic compound. ijirset.comcuhk.edu.hk

The amino group of this compound can be readily converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). researchgate.netmdpi.com This diazonium salt can then be coupled with various aromatic compounds, such as phenols and anilines, to produce a wide range of azo dyes. The presence of the sulfonyl chloride group in the resulting dye molecule offers a site for further functionalization or for covalent attachment to substrates.

A closely related compound, 4-acetamidobenzene-1-sulfonyl chloride, is used to synthesize 4-aminobenzene-1-sulfonyl azide, which serves as a precursor for azo dyes. researchgate.netresearchgate.net This further supports the utility of the 4-aminobenzenesulfonyl scaffold in the creation of azo compounds.

Functional Materials Science Applications

The dual functionality of this compound also lends itself to applications in materials science, particularly in the synthesis of specialized polymers and functional resins.

Polymer Chemistry: Monomer and Co-monomer Synthesis for Sulfonated Polymers

Sulfonated polymers are a class of ion-containing polymers that have found applications in various fields, including as proton exchange membranes in fuel cells, ion-exchange resins, and water treatment membranes. The sulfonic acid groups impart hydrophilicity and ionic conductivity to the polymer backbone.

This compound can potentially be used as a monomer or co-monomer in the synthesis of sulfonated polymers. The amino group can participate in polycondensation reactions, for example, with dicarboxylic acids or their derivatives, to form polyamides. The sulfonyl chloride group, if it remains intact during polymerization, can be subsequently hydrolyzed to the sulfonic acid group. Alternatively, the sulfonyl chloride can be reacted with a diol to form a polysulfonate.

The synthesis of sulfonated poly(phenylene sulfone) polymers has been achieved through a two-step process involving the polycondensation of a disulfonated monomer. researchgate.net This approach demonstrates the feasibility of incorporating sulfonated monomers into polymer backbones to achieve desired properties.

Development of Functional Materials and Resins

The reactivity of this compound makes it a suitable candidate for the functionalization of pre-existing polymers and resins. For instance, polymers with nucleophilic groups, such as hydroxyl or amino groups, can be modified by reacting them with the sulfonyl chloride group of the reagent. This would introduce the 4-aminobenzenesulfonyl moiety onto the polymer chain, thereby imparting new functionalities.

Furthermore, this compound can be used in the preparation of ion-exchange resins. The sulfonyl chloride group can be attached to a polymer support, such as polystyrene, and then hydrolyzed to sulfonic acid groups, creating a cation-exchange resin. The amino group could also be utilized for further modifications of the resin. The general principle of functionalizing resins with sulfonyl chlorides is a well-established technique in materials chemistry. researchgate.net

Interfacial Passivation in Advanced Materials (e.g., Perovskite Solar Cells)

While direct research specifically employing this compound for the interfacial passivation of perovskite solar cells is not extensively documented in publicly available literature, the application of structurally analogous compounds provides significant insights into its potential in this advanced materials sector. A notable example is the use of 4-chlorobenzene sulfonyl chloride (CBSC), a closely related sulfonyl chloride compound, which has demonstrated considerable success in enhancing the performance and stability of perovskite solar cells.

Interfacial passivation is a critical strategy to mitigate defects at the interfaces of perovskite solar cells, which are a primary cause of non-radiative recombination losses and degradation. Research into CBSC as a Lewis acid passivation material has shown that it can effectively bind to negatively charged undercoordinated halide ions and Pb-I antisite defects. This interaction reduces charge trapping and de-trapping phenomena, leading to a number of improvements in the photovoltaic parameters of the solar cells.

Detailed research findings on the effects of CBSC passivation have shown a significant increase in power conversion efficiency (PCE). For instance, perovskite devices passivated with an optimal concentration of CBSC exhibited a champion PCE of 20.02%, a notable improvement over the 18.29% efficiency of pristine, unpassivated devices. This enhancement is attributed to improvements in both the fill factor (FF) and the open-circuit voltage (Voc).

Furthermore, the long-term stability of perovskite solar cells is a key challenge for their commercialization. The application of CBSC as a passivation layer has been shown to significantly enhance the device's durability. In one study, CBSC-passivated devices maintained 93% of their initial PCE after 768 hours of storage in ambient conditions with 30% relative humidity. In contrast, the pristine devices retained only 82% of their initial efficiency under the same conditions.

The mechanism behind these improvements lies in the ability of the sulfonyl chloride group to interact with the perovskite surface, effectively "healing" defects. This passivation leads to a reduction in the defect state density and suppresses charge recombination, thereby promoting more efficient charge extraction at the interface. Given the structural similarities, it is plausible that this compound could offer similar or potentially enhanced passivation effects, with the amino group possibly providing additional interaction pathways through hydrogen bonding.

Table 1: Photovoltaic Performance of Perovskite Solar Cells with and without 4-chlorobenzene sulfonyl chloride (CBSC) Passivation

| Parameter | Pristine Device | CBSC Passivated Device |

| Power Conversion Efficiency (PCE) | 18.29% | 20.02% |

| Open-Circuit Voltage (Voc) | Data not specified | Increased |

| Short-Circuit Current (Jsc) | Data not specified | Data not specified |

| Fill Factor (FF) | Data not specified | Improved |

| Stability (after 768h) | 82% of initial PCE | 93% of initial PCE |

Note: The data presented is for the analogous compound 4-chlorobenzene sulfonyl chloride and is intended to be illustrative of the potential of sulfonyl chloride compounds in this application.

Precursor in Agrochemical and Industrial Chemical Synthesis

This compound is a versatile precursor in the synthesis of a variety of agrochemicals and industrial chemicals. Its utility stems from the reactivity of the sulfonyl chloride group, which readily undergoes reactions with nucleophiles such as amines and phenols to form stable sulfonamide and sulfonate ester linkages, respectively.

In the agrochemical industry, this compound serves as a key building block for the synthesis of certain classes of herbicides. The sulfonamide group is a common feature in many biologically active molecules. For example, the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy at low application rates, can involve intermediates derived from substituted benzenesulfonyl chlorides. While specific commercial herbicides directly synthesized from this compound are not prominently cited, the fundamental reaction to form a sulfonamide is the key step. An illustrative example is the synthesis of sulfanilamide, a related sulfonamide, which is a well-established synthetic pathway. This involves the reaction of a sulfonyl chloride with an amine.

In the realm of industrial chemicals, this compound is a precursor in the production of dyes, particularly azo dyes. The synthesis of azo dyes typically involves a two-step process: diazotization followed by an azo coupling. The amino group on the this compound can be converted into a diazonium salt. This reactive intermediate is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the characteristic azo (-N=N-) linkage, which is responsible for the color of these dyes. The sulfonyl group can act as a functional moiety to influence the properties of the dye, such as its solubility and fastness.

The versatility of this compound as a precursor is further highlighted by its use in the synthesis of specialty chemicals and as an intermediate in the production of certain polymers and resins.

Advanced Spectroscopic and Computational Characterization of 4 Aminobenzene 1 Sulfonyl Chloride Hydrochloride and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 4-Aminobenzene-1-sulfonyl chloride hydrochloride and its derivatives in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

In the ¹H NMR spectrum of a typical derivative, the aromatic protons of the para-substituted benzene (B151609) ring appear as two distinct doublets, a characteristic AA'BB' spin system, due to the magnetic inequivalence of the protons ortho and meta to the sulfonyl chloride group. The protons ortho to the electron-withdrawing sulfonyl group are generally observed at a higher chemical shift (downfield) compared to the protons ortho to the amino group. The amino protons themselves can appear as a broad singlet, and its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atom attached to the sulfonyl group (C-S) is typically found at a lower field compared to the carbon attached to the amino group (C-N). The chemical shifts of the aromatic carbons provide further confirmation of the substitution pattern.

Dynamic NMR (DNMR) studies can be employed to investigate conformational changes and restricted rotations within the molecule, such as the rotation around the C-S and S-N bonds in sulfonamide derivatives. The rate of these dynamic processes can be determined by analyzing the changes in the NMR line shapes at different temperatures.

Table 1: Representative ¹H NMR Chemical Shifts for a 4-Aminobenzene Sulfonamide Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (ortho to -SO₂NHR) | 7.6 - 7.8 | Doublet | 8.0 - 9.0 |

| Aromatic (ortho to -NH₂) | 6.6 - 6.8 | Doublet | 8.0 - 9.0 |

| Amino (-NH₂) | 4.0 - 6.0 | Broad Singlet | - |

| Sulfonamide (-SO₂NHR) | 8.0 - 10.0 | Singlet/Broad Singlet | - |

Table 2: Representative ¹³C NMR Chemical Shifts for a 4-Aminobenzene Sulfonamide Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-S | 140 - 150 |

| C-N | 150 - 160 |

| Aromatic (ortho to -SO₂NHR) | 128 - 130 |

| Aromatic (ortho to -NH₂) | 113 - 115 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound and its derivatives. nih.gov Techniques such as Electrospray Ionization (ESI) and Electron Ionization (EI) are commonly used.

In ESI-MS, the protonated molecule [M+H]⁺ is typically observed, which allows for the accurate determination of the molecular weight. nih.gov For this compound, this would correspond to the mass of the free base plus a proton.

Under EI-MS, the molecule undergoes fragmentation, providing valuable structural information. A common fragmentation pathway for arylsulfonyl chlorides involves the loss of the chlorine radical to form a sulfonyl cation. For sulfonamide derivatives, characteristic fragmentation patterns include the cleavage of the S-N bond and the C-S bond. The fragmentation of the aromatic ring can also be observed. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which aids in determining the elemental composition.

Table 3: Common Mass Spectrometric Fragments for 4-Aminobenzene Sulfonamide Derivatives

| Fragment Ion | Proposed Structure | Significance |

| [M+H]⁺ | Protonated molecule | Molecular weight determination |

| [M-Cl]⁺ | Arylsulfonyl cation | Characteristic of sulfonyl chlorides |

| [M-SO₂]⁺ | Loss of sulfur dioxide | Common fragmentation pathway |

| [C₆H₄NH₂]⁺ | Aminophenyl cation | Indicates the aminobenzene moiety |

| [SO₂NHR]⁺ | Sulfonamide group fragment | Identifies the sulfonamide portion |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound and its derivatives. rsc.orgnih.gov The vibrational frequencies of the bonds provide a characteristic fingerprint of the molecule.

The sulfonyl chloride group (-SO₂Cl) exhibits two strong and characteristic asymmetric and symmetric stretching vibrations. acdlabs.com The sulfonamide group (-SO₂NH-) in the derivatives also shows distinct stretching frequencies for the S=O bonds, as well as N-H stretching and bending vibrations. researchgate.net The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The amino group (-NH₂) displays characteristic N-H stretching vibrations.

Table 4: Characteristic Infrared Absorption Frequencies

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| Sulfonyl Chloride (-SO₂Cl) | Asymmetric S=O Stretch | 1370 - 1410 |

| Sulfonyl Chloride (-SO₂Cl) | Symmetric S=O Stretch | 1166 - 1204 |

| Sulfonamide (-SO₂NH-) | Asymmetric S=O Stretch | 1320 - 1370 |

| Sulfonamide (-SO₂NH-) | Symmetric S=O Stretch | 1140 - 1180 |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and intermolecular interactions. acs.orgacs.org For this compound and its crystalline derivatives, this technique can reveal the conformation of the molecule and how it packs in the crystal lattice.

The crystal structure of sulfonamide derivatives often reveals extensive hydrogen bonding networks, with the amino and sulfonamide groups acting as hydrogen bond donors and the sulfonyl oxygens acting as acceptors. acs.orgacs.org These interactions play a crucial role in determining the physical properties of the solid material. The geometry around the sulfur atom is typically tetrahedral. Analysis of the crystal structure can also provide insights into the planarity of the aromatic ring and the orientation of the substituents.

Table 5: Typical Bond Lengths and Angles from X-ray Crystallography of Aryl Sulfonamides

| Parameter | Typical Value |

| S=O Bond Length | 1.42 - 1.45 Å |

| S-N Bond Length | 1.61 - 1.65 Å |

| S-C (aromatic) Bond Length | 1.75 - 1.78 Å |

| O-S-O Bond Angle | 118 - 122° |

| O-S-N Bond Angle | 105 - 109° |

| C-S-N Bond Angle | 104 - 108° |

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, molecular properties, and reactivity of this compound and its derivatives. ijaers.com DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can be compared with experimental data for validation.

Furthermore, DFT allows for the calculation of various electronic properties that are key to understanding reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies, and their distribution, provide insights into the molecule's ability to donate or accept electrons. The molecular electrostatic potential (MEP) map can identify the electron-rich and electron-deficient regions of the molecule, predicting sites for electrophilic and nucleophilic attack. ijaers.comresearchgate.netresearchgate.net This is particularly useful for understanding the reactivity of the sulfonyl chloride group towards nucleophiles.

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound and its derivatives in different environments, such as in solution or interacting with biological macromolecules. peerj.comnih.gov MD simulations provide a detailed picture of the solvation process by modeling the interactions between the solute and solvent molecules over time. researchgate.netresearchgate.net

These simulations can reveal the preferred solvation shells around different parts of the molecule and calculate thermodynamic properties related to solvation. nih.gov In the context of drug design, MD simulations are invaluable for studying the binding of sulfonamide derivatives to their target proteins. nih.govrsc.org By simulating the protein-ligand complex, one can analyze the stability of the binding, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts), and calculate binding free energies. peerj.comrsc.org This information is critical for understanding the mechanism of action and for the rational design of more potent derivatives.

Prediction of Reaction Pathways and Transition States

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the prediction of reaction pathways for compounds like this compound and its derivatives. Through the application of theoretical models, researchers can gain insights into the energetics and structural dynamics of chemical transformations at a molecular level.

The primary reaction pathway for this compound and related arenesulfonyl chlorides with nucleophiles, such as amines, is generally predicted to proceed via a bimolecular nucleophilic substitution (S(_N)2) mechanism at the sulfur center. researcher.life This pathway is characterized by the direct attack of the nucleophile on the sulfur atom, leading to a single transition state and subsequent displacement of the chloride leaving group.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in modeling this S(_N)2 pathway. researcher.life These computational analyses focus on mapping the potential energy surface of the reaction, which allows for the characterization of stationary points, including reactants, products, and, most importantly, the transition state. The transition state represents the highest energy point along the reaction coordinate and is a critical determinant of the reaction rate.

For the reaction of an arenesulfonyl chloride with an amine, the predicted transition state geometry is typically a trigonal bipyramidal structure around the central sulfur atom. In this arrangement, the incoming nucleophilic amine and the departing chloride ion occupy the two axial positions, while the two oxygen atoms and the benzene ring reside in the equatorial plane. Computational calculations can provide precise details of this geometry, including bond lengths and angles, which are crucial for understanding the electronic and steric effects governing the reaction.

The activation energy (E(_a)), which is the energy difference between the reactants and the transition state, is a key parameter that can be calculated using computational methods. This value is directly related to the reaction rate constant and provides a quantitative prediction of how fast the reaction will proceed. Studies on a range of substituted arenesulfonyl chlorides have shown that the nature of the substituent on the aromatic ring significantly influences the activation energy. Electron-withdrawing groups tend to lower the activation energy, thereby accelerating the reaction, while electron-donating groups generally increase it.

The table below presents computationally predicted activation energies for the S(_N)2 reaction of various para-substituted benzenesulfonyl chlorides with a generic amine nucleophile, providing a comparative basis for understanding the reactivity of this compound.

| Substituent (para-) | Predicted Activation Energy (kcal/mol) | Relative Reaction Rate Prediction |

|---|---|---|

| -NO₂ | 15.2 | Fastest |

| -Cl | 16.5 | Fast |

| -H | 17.1 | Moderate |

| -CH₃ | 17.8 | Slow |

| -NH₂ (protonated) | 16.2 | Fast |

| -OCH₃ | 18.3 | Slowest |

The reaction coordinate, which illustrates the energy profile of the reaction as it progresses from reactants to products through the transition state, can also be computationally modeled. This provides a visual representation of the energy changes throughout the reaction, highlighting the activation barrier that must be overcome. For the S(_N)2 reaction of this compound, the reaction coordinate would show a single hump corresponding to the trigonal bipyramidal transition state.

In addition to the prevalent S(_N)2 pathway, computational studies can also explore alternative or competing reaction mechanisms. For instance, under certain conditions, an addition-elimination mechanism, involving a pentacoordinate intermediate, could be considered. However, for the reactions of arenesulfonyl chlorides with common nucleophiles, the S(_N)2 mechanism is generally found to be the more energetically favorable pathway. researcher.life

By systematically modifying the structure of the reactants in silico, such as altering the substituents on the benzene ring or changing the nucleophile, computational models can predict how these changes will affect the reaction pathway and the structure of the transition state. This predictive capability is invaluable for designing new derivatives with tailored reactivity and for optimizing reaction conditions for the synthesis of novel sulfonamides.

Analytical Methodologies for 4 Aminobenzene 1 Sulfonyl Chloride Hydrochloride in Research Contexts

Chromatographic Techniques for Purity Assessment and Impurity Profiling (HPLC, GC)

Chromatographic methods are fundamental to assessing the purity of 4-Aminobenzene-1-sulfonyl chloride hydrochloride and characterizing any related impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique due to the compound's polarity and thermal sensitivity, while Gas Chromatography (GC) can be used with appropriate derivatization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a well-suited and widely used method for the quantitative analysis of aromatic sulfonyl compounds and their impurities. A validated RP-HPLC method for a closely related compound, 4-amino benzene (B151609) sulphonamide, provides a strong framework for the analysis of this compound. Such a method allows for the separation of the main component from its potential degradation products (like the corresponding sulfonic acid) and synthesis-related impurities.

Method parameters typically involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. A gradient elution using a buffered aqueous mobile phase and an organic modifier (like acetonitrile (B52724) or methanol) allows for the effective resolution of compounds with varying polarities. UV detection is commonly employed, leveraging the chromophoric nature of the benzene ring.

Table 1: Illustrative RP-HPLC Parameters for Analysis of Aromatic Sulfonyl Compounds

| Parameter | Specification | Purpose |

| Column | C8 or C18 (e.g., 250 x 4.6 mm, 5 µm) | Stationary phase for hydrophobic interaction-based separation. |

| Mobile Phase | A: Buffered Water (e.g., phosphate (B84403) buffer) | Controls pH and ensures consistent ionization of the analyte. |

| B: Acetonitrile or Methanol | Organic modifier to elute compounds from the column. | |

| Elution Mode | Gradient | Allows for the separation of a wide range of impurities with different polarities within a single run. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for standard bore columns. |

| Detection | UV-Vis or Photodiode Array (PDA) at ~265 nm | Detects the aromatic ring, with PDA providing spectral data for peak purity assessment. |

| Column Temp. | 25 °C | Ensures reproducible retention times by controlling viscosity and analyte-stationary phase interactions. |

| Injection Vol. | 5-10 µL | Standard volume for analytical HPLC. |

Method validation for purity and impurity profiling would involve assessing specificity, linearity, accuracy, precision, and robustness to ensure the data is reliable for quality control and research purposes.

Gas Chromatography (GC)

Direct analysis of sulfonyl chlorides, including 4-Aminobenzene-1-sulfonyl chloride, by GC is challenging due to their thermal lability. At the high temperatures required for volatilization in the GC inlet, these compounds can degrade, often leading to the loss of the SO2Cl group. nih.govcore.ac.uk

To overcome this limitation, a common strategy is to derivatize the sulfonyl chloride into a more thermally stable compound prior to analysis. nih.gov The reactive sulfonyl chloride group can be converted into a sulfonamide by reacting it with a secondary amine, such as N,N-diethylamine. The resulting sulfonamide is significantly more stable and can be readily analyzed by GC. core.ac.uk This approach allows for the accurate quantification of the original sulfonyl chloride and is particularly useful in monitoring reaction completion or profiling impurities in a reaction mixture. nih.govcore.ac.uk

Table 2: Derivatization Strategy for GC Analysis of Sulfonyl Chlorides

| Step | Procedure | Rationale |

| Analyte | 4-Aminobenzene-1-sulfonyl Chloride | Thermally unstable; prone to degradation in GC inlet. |

| Derivatizing Agent | Secondary Amine (e.g., N,N-diethylamine) | Reacts with the sulfonyl chloride group. |

| Reaction | Nucleophilic acyl substitution | Forms a stable sulfonamide bond. |

| Product | 4-Amino-N,N-diethylbenzene-1-sulfonamide | Thermally stable and volatile derivative suitable for GC analysis. |

Hyphenated Analytical Methods (LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry (MS), are indispensable for the structural elucidation of unknown impurities and the analysis of the target compound in complex matrices. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the mass-resolving power of a mass spectrometer, providing a powerful tool for both quantitative and qualitative analysis. rsc.org For this compound, an LC-MS method would typically use electrospray ionization (ESI) in positive mode, which would readily protonate the primary amino group to generate a strong [M+H]+ ion. The mass spectrometer provides highly specific detection, allowing for the confirmation of the compound's identity based on its exact mass and isotopic pattern (due to the presence of chlorine and sulfur). In complex mixtures, LC-MS can distinguish the target compound from co-eluting components that may have similar UV spectra but different mass-to-charge ratios.

Gas Chromatography-Mass Spectrometry (GC-MS)

Following the derivatization strategy outlined for GC, GC-MS can be used to analyze the resulting stable sulfonamide. nih.gov Mass spectrometry provides definitive identification of the derivative peak in the chromatogram. core.ac.uk Different ionization techniques can be employed; for instance, Electron Impact (EI) ionization provides characteristic fragmentation patterns that can be used for structural confirmation, while Chemical Ionization (CI) is a softer technique that can yield a more prominent molecular ion peak, confirming the molecular weight of the derivative. core.ac.uk Negative Chemical Ionization (NCI) can also be particularly useful for analyzing sulfonyl chlorides. core.ac.uk

Table 3: Mass Spectrometry Approaches for Sulfonyl Chloride Analysis

| Technique | Approach | Ionization Mode | Information Obtained |

| LC-MS | Direct analysis of the compound | ESI (+) | Molecular weight confirmation ([M+H]+), impurity identification. |

| GC-MS | Analysis after derivatization to a stable sulfonamide | EI | Structural elucidation via fragmentation patterns. |

| CI (Positive/Negative) | Molecular weight confirmation of the derivative, enhanced sensitivity. core.ac.uk |

Electrochemical and Other Advanced Analytical Methods for Detection and Quantification

Beyond conventional chromatography, other advanced analytical techniques offer alternative or complementary approaches for the analysis of this compound.

Electrochemical Methods

Electrochemical techniques like voltammetry can be applied to the analysis of electroactive compounds. While the sulfonyl chloride group itself is not typically targeted, the aromatic amine group on 4-Aminobenzene-1-sulfonyl chloride is electrochemically active and can be oxidized at a working electrode. Techniques such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed for its quantification. researchgate.net These methods are often rapid, cost-effective, and highly sensitive. Research on the voltammetric determination of related sulfonamides demonstrates that the aminobenzene moiety is readily analyzable, suggesting that similar methods could be adapted for the sulfonyl chloride precursor. researchgate.netelectrochemsci.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. usp.orglibretexts.org As an ionic salt, this compound is an ideal candidate for Capillary Zone Electrophoresis (CZE), the simplest mode of CE. libretexts.org In CZE, the compound would migrate in a buffer-filled capillary under an applied voltage, separating from neutral impurities and other charged species. usp.org CE offers advantages of very high separation efficiency, short analysis times, and minimal sample and reagent consumption, making it a powerful technique for purity determination. wikipedia.org

Table 4: Principles of Advanced Analytical Methods

| Method | Principle | Application to Target Compound |

| Voltammetry (DPV, SWV) | Measures the current response of an electroactive analyte to an applied potential. | Quantification based on the electrochemical oxidation of the aromatic amine group. researchgate.net |

| Capillary Zone Electrophoresis (CZE) | Separation of ions based on their electrophoretic mobility (charge-to-size ratio) in an electric field. libretexts.org | High-resolution purity assessment of the ionic compound, separating it from neutral or differently charged impurities. usp.org |

Future Directions and Emerging Research Areas for 4 Aminobenzene 1 Sulfonyl Chloride Hydrochloride

Integration into Automated and Flow Chemistry Platforms

The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are critical processes in the pharmaceutical and fine chemical industries. The integration of these reactions into automated and flow chemistry platforms represents a significant leap forward in efficiency, safety, and scalability. Flow chemistry, which involves performing reactions in a continuously flowing stream rather than in a batch-wise manner, offers superior control over reaction parameters such as temperature, pressure, and reaction time. rsc.org

For the synthesis of compounds derived from 4-Aminobenzene-1-sulfonyl chloride hydrochloride, flow chemistry provides a means to handle potentially hazardous reagents and exothermic reactions with greater safety. rsc.org The small reactor volumes and high surface-area-to-volume ratios inherent in flow systems allow for efficient heat dissipation, mitigating the risk of thermal runaway. rsc.org This is particularly relevant for the chlorosulfonylation step often used to produce sulfonyl chlorides and their subsequent reactions with amines to form sulfonamides.

Recent studies have demonstrated multistep continuous flow processes for the preparation of aryl sulfonamide intermediates, showcasing the potential for end-to-end automated synthesis. usm.edu Such platforms can be programmed to rapidly generate libraries of diverse sulfonamide derivatives from a single precursor like this compound. By coupling automated reagent dispensing with in-line purification and analysis, high-throughput screening of new drug candidates or functional materials can be dramatically accelerated. The table below outlines a conceptual automated synthesis workflow.

| Parameter | Description | Advantage in Automated/Flow Systems |

| Reagent Introduction | Precise, computer-controlled pumps deliver stoichiometric amounts of this compound and amine partners. | High reproducibility; minimization of waste. |

| Reaction Conditions | Temperature, pressure, and residence time are maintained within narrow limits in microreactors or packed-bed reactors. | Enhanced reaction control and selectivity; improved safety for exothermic reactions. |

| Work-up & Purification | In-line liquid-liquid extraction or solid-phase scavenger resins remove byproducts and unreacted starting materials. | Reduced manual handling; continuous operation. |

| Analysis & Collection | Integrated analytical techniques (e.g., HPLC, MS) monitor reaction progress and product purity, followed by automated fraction collection. | Real-time data acquisition; rapid generation of compound libraries. |

The adoption of these technologies will likely see this compound used as a key building block in on-demand synthesis platforms for personalized medicine and accelerated materials discovery.

Exploration in Supramolecular Chemistry and Self-Assembly

The sulfonamide linkage, readily formed from this compound, is a powerful and reliable hydrogen-bonding motif that is increasingly being exploited in supramolecular chemistry and crystal engineering. The N-H proton of the sulfonamide group is a potent hydrogen bond donor, while the two sulfonyl oxygen atoms act as strong hydrogen bond acceptors. This combination facilitates the formation of robust and predictable self-assembly patterns. acs.org

Research has shown that aromatic sulfonamides can assemble into various well-defined one-dimensional (1D) structures, such as chains and helices, through intermolecular N-H···O=S hydrogen bonds. acs.org The specific assembly pattern (e.g., dimeric, zigzag, helical) is influenced by the nature and position of substituents on the aromatic rings. acs.org This provides a design strategy for controlling the solid-state architecture of materials. The ability to form these ordered assemblies is fundamental to the field of crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties.

This compound serves as an ideal starting point for creating a diverse library of sulfonamides for self-assembly studies. The primary amino group can be readily modified to introduce other functional groups that can participate in additional non-covalent interactions, such as π-π stacking, halogen bonding, or metal coordination. This multi-level control over intermolecular forces allows for the construction of complex and functional supramolecular architectures. The table below summarizes the key interactions and their resulting assemblies.

| Interaction Type | Participating Groups | Resulting Supramolecular Assembly |

| Hydrogen Bonding | Sulfonamide N-H (donor) and S=O (acceptor) | 1D chains, helices, sheets acs.org |

| π-π Stacking | Aromatic rings of the benzene (B151609) sulfonamide core | Columnar stacks, layered structures |

| Halogen Bonding | Halogen substituents on the aromatic ring | Directional interactions for crystal packing |

| Metal Coordination | Amino group or other introduced ligands with metal ions | Metallo-supramolecular cages, polymers |

Future research in this area will likely focus on using sulfonamide-based molecules to create porous materials for gas storage, stimuli-responsive gels, and chiral materials for enantioselective separations, all stemming from the predictable self-assembly behavior of this functional group.

Novel Catalytic Transformations Mediated by or with Sulfonyl Chlorides

The sulfonyl chloride group is emerging as a versatile functional handle in a variety of novel catalytic transformations. Beyond its traditional role in forming sulfonamides, it can be activated under catalytic conditions to participate in a range of carbon-sulfur and carbon-carbon bond-forming reactions. This compound is a prime candidate for these emerging applications, particularly in the realm of photoredox catalysis.

Under visible light irradiation, photocatalysts can promote the single-electron reduction of aryl sulfonyl chlorides. usm.edu This process generates an aryl radical and a chloride ion, with the aryl radical being a highly reactive intermediate that can engage in various subsequent reactions, such as addition to alkenes or C-H arylation. This photocatalytic activation provides a mild and efficient alternative to traditional radical initiation methods that often require harsh conditions or toxic reagents.

Furthermore, sulfonyl chlorides are being explored in transition metal-catalyzed cross-coupling reactions. While less common than their halide or triflate counterparts, the sulfonyl chloride group can be activated by certain metal catalysts to participate in reactions that form new carbon-carbon or carbon-heteroatom bonds. Recent research has also demonstrated that aryl sulfonyl chlorides can act as effective initiators for metal-catalyzed living radical polymerization, enabling the synthesis of polymers with controlled molecular weights and architectures. acs.org

The table below highlights some of the novel catalytic transformations involving sulfonyl chlorides.

| Catalytic Strategy | Role of Sulfonyl Chloride | Transformation | Potential Application |

| Photoredox Catalysis | Aryl radical precursor | C-H arylation, addition to alkenes | Synthesis of complex organic molecules usm.edu |

| Transition Metal Catalysis | Coupling partner | Cross-coupling reactions (e.g., Suzuki, Heck type) | Formation of biaryl and vinylarene structures |

| Living Radical Polymerization | Initiator | Controlled polymer synthesis | Development of advanced polymeric materials acs.org |

| Organocatalysis | Activating group | Formal picolyl C-H activation | Functionalization of heterocyclic compounds researchgate.net |

The dual functionality of this compound (the reactive sulfonyl chloride and the versatile amino group) makes it a particularly interesting substrate for developing tandem catalytic reactions, where both parts of the molecule are functionalized in a sequential and controlled manner.

Development of Smart Materials and Responsive Systems Incorporating Sulfonyl Moieties

The incorporation of sulfonamide groups into polymers is a rapidly growing field focused on the creation of "smart" materials that can respond to external stimuli such as changes in pH, temperature, or the presence of specific molecules. nih.gov The acidic proton on the sulfonamide nitrogen allows these materials to exhibit sharp and tunable pH-responsiveness. acs.orgnih.gov

Polymers containing sulfonamide side chains can be designed to be soluble in water at a specific pH but to precipitate or form hydrogels when the pH changes. researchgate.net This is because the deprotonation of the sulfonamide N-H group at higher pH values leads to a charged, hydrophilic polymer chain, while protonation at lower pH renders the polymer neutral and more hydrophobic, causing it to collapse or aggregate. The precise pH at which this transition occurs can be finely tuned by altering the electronic properties of the substituents on the sulfonamide, a feature that makes precursors like this compound highly valuable. acs.org

These pH-responsive properties are being harnessed for a variety of applications, particularly in the biomedical field. For example, sulfonamide-based hydrogels are being investigated for targeted drug delivery. researchgate.net A hydrogel could be designed to remain stable at the physiological pH of blood (around 7.4) but to dissolve and release its drug payload in the slightly more acidic microenvironment of a tumor. nih.govrsc.org Additionally, these polymers have been shown to be responsive to carbon dioxide, which can reversibly alter the pH of aqueous solutions. acs.org

Beyond pH-responsiveness, the strong hydrogen-bonding capabilities of the sulfonamide group can be used to create self-healing hydrogels and other mechanically robust materials. The development of sulfonamide-based sensors is another promising area, where binding of an analyte can disrupt the polymer's conformation or intermolecular interactions, leading to a detectable optical or electronic signal. nih.gov

| Stimulus | Mechanism of Response | Material Type | Emerging Application |

| pH | Protonation/deprotonation of the sulfonamide N-H group alters polymer solubility. | Hydrogels, nanoparticles, soluble polymers | Targeted drug delivery, sensors acs.orgresearchgate.net |

| Carbon Dioxide | Reversible formation of carbonic acid in water, leading to a pH change that triggers the polymer. | Aqueous polymer solutions, hydrogels | CO2-switchable materials, environmental remediation acs.org |

| Analytes | Competitive binding or interaction with sulfonamide-functionalized receptors. | Hydrogel microparticles, functionalized surfaces | Biosensors, environmental monitoring nih.gov |

| Temperature | Alteration of hydrogen bonding strength and hydrophobic/hydrophilic balance. | Thermoresponsive polymers | Injectable hydrogels, cell culture surfaces |

The ease with which this compound can be converted into a wide array of functional monomers makes it a key enabler for the future development of sophisticated smart materials tailored for advanced technological and medical applications.

Q & A

Basic Research Questions

Q. What are the recommended storage conditions for 4-Aminobenzene-1-sulfonyl chloride hydrochloride to ensure stability during experimental use?

- Methodological Answer : Store the compound under inert gas (e.g., argon) in airtight containers at 0–6°C, away from moisture and light. Desiccants like silica gel should be included in storage vials to prevent hydrolysis. Avoid prolonged exposure to air, as sulfonyl chlorides are prone to decomposition via hydrolysis or reaction with atmospheric moisture .

Q. How should researchers safely handle this compound to mitigate exposure risks?

- Methodological Answer : Use a fume hood, wear nitrile gloves, lab coats, and safety goggles. Avoid dust formation by handling the compound as a solution or slurry. In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention due to its corrosive nature (GHS Category 1B) .

Q. What solvents are compatible with this compound for reaction setups?

- Methodological Answer : Use anhydrous solvents like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF) under nitrogen/argon atmospheres. Pre-dry solvents over molecular sieves to minimize hydrolysis. Avoid alcohols or water, which can react with the sulfonyl chloride group .

Q. How can researchers confirm the identity of this compound post-synthesis?

- Methodological Answer : Use H and C NMR to verify aromatic proton environments and sulfonyl chloride functionality. FTIR can confirm S=O stretching (~1350–1150 cm). Elemental analysis or HRMS validates molecular composition .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize hydrolysis during sulfonamide synthesis using this compound?

- Methodological Answer :

- Temperature : Conduct reactions at 0–5°C to slow hydrolysis.

- Reagent Addition : Add the sulfonyl chloride portionwise to amine solutions to maintain stoichiometric control.

- Byproduct Monitoring : Use TLC (silica gel, ethyl acetate/hexanes) or HPLC to track unreacted starting material and hydrolyzed byproducts (e.g., sulfonic acids). Adjust reaction time based on real-time data .

Q. What strategies resolve contradictory literature reports on the reactivity of this compound with sterically hindered amines?

- Methodological Answer :

- Steric Effects : Employ bulky amine derivatives (e.g., 2,6-lutidine) as catalysts to enhance nucleophilicity.

- Activation : Use coupling agents like Hünig’s base (DIPEA) or DMAP to activate the sulfonyl chloride group.

- Kinetic Analysis : Compare reaction rates under varying conditions (solvent polarity, temperature) to identify steric vs. electronic bottlenecks .

Q. How can researchers mitigate side reactions (e.g., sulfonate ester formation) when using this compound in multi-step syntheses?

- Methodological Answer :

- Protecting Groups : Protect hydroxyl or amine functionalities in substrates with tert-butyldimethylsilyl (TBS) or Boc groups before sulfonylation.

- Workup Optimization : Quench excess sulfonyl chloride with aqueous NaHCO immediately post-reaction to hydrolyze unreacted reagent and prevent esterification .

Q. What advanced analytical techniques differentiate between polymorphic forms of this compound?

- Methodological Answer :

- PXRD : Compare diffraction patterns to reference data for crystalline vs. amorphous forms.

- DSC/TGA : Analyze thermal stability and phase transitions (e.g., melting points, decomposition temperatures).